molecular formula C14H21N3O3 B1220004 tert-butyl N-[3-(dimethylcarbamoylamino)phenyl]carbamate

tert-butyl N-[3-(dimethylcarbamoylamino)phenyl]carbamate

Cat. No.: B1220004
M. Wt: 279.33 g/mol
InChI Key: UQVYUTAMNICZNI-UHFFFAOYSA-N
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Description

N’-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and a dimethylcarbamimidic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of tert-butyl hydroperoxide with a suitable amine derivative under controlled conditions to form the tert-butoxy groupThe final step involves the formation of the dimethylcarbamimidic acid moiety through a reaction with dimethylamine and a suitable carbodiimide reagent .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industrial applications .

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[3-(dimethylcarbamoylamino)phenyl]carbamate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11-8-6-7-10(9-11)15-12(18)17(4)5/h6-9H,1-5H3,(H,15,18)(H,16,19)

InChI Key

UQVYUTAMNICZNI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC(=O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC(=O)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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